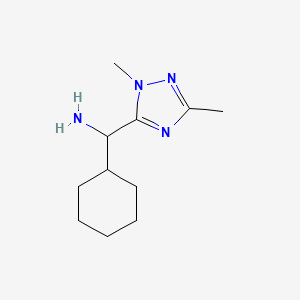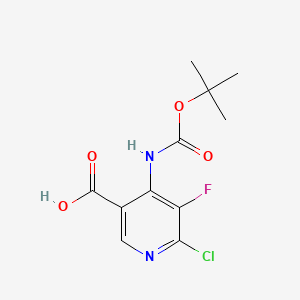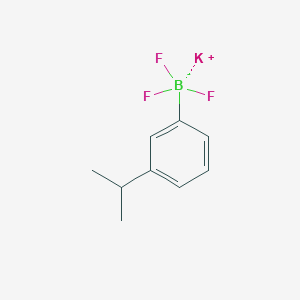
Potassium trifluoro(3-isopropylphenyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro[3-(propan-2-yl)phenyl]boranuide is a specialized organoboron compound known for its stability and reactivity. It is part of the trifluoroborate family, which is widely used in various chemical reactions due to its unique properties. This compound is particularly valued in synthetic chemistry for its role in cross-coupling reactions and other transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(propan-2-yl)phenyl]boranuide typically involves the reaction of the corresponding boronic acid or boronate ester with potassium fluoride and a fluorinating agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often include mild heating to facilitate the formation of the trifluoroborate salt.
Industrial Production Methods
On an industrial scale, the production of potassium trifluoro[3-(propan-2-yl)phenyl]boranuide follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process is designed to be efficient and cost-effective, minimizing the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro[3-(propan-2-yl)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoro[3-(propan-2-yl)phenyl]boranuide include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving potassium trifluoro[3-(propan-2-yl)phenyl]boranuide include biaryl compounds, boronic acids, and various substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro[3-(propan-2-yl)phenyl]boranuide has a wide range of applications in scientific research:
Chemistry: It is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active molecules and probes.
Medicine: It is used in the development of new pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism by which potassium trifluoro[3-(propan-2-yl)phenyl]boranuide exerts its effects involves the formation of a boronate complex with a transition metal catalyst, such as palladium. This complex facilitates the transfer of the trifluoroborate group to an electrophilic partner, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the transition metal.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro[2-(prop-1-en-2-yl)phenyl]boranuide
- Potassium trifluoro[3-(furan-2-yl)methylcarbamoyl)phenyl]boranuide
- Potassium phenyltrifluoroborate
Uniqueness
Potassium trifluoro[3-(propan-2-yl)phenyl]boranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other trifluoroborates. Its ability to participate in a wide range of chemical reactions under mild conditions makes it a versatile reagent in synthetic chemistry.
Eigenschaften
Molekularformel |
C9H11BF3K |
|---|---|
Molekulargewicht |
226.09 g/mol |
IUPAC-Name |
potassium;trifluoro-(3-propan-2-ylphenyl)boranuide |
InChI |
InChI=1S/C9H11BF3.K/c1-7(2)8-4-3-5-9(6-8)10(11,12)13;/h3-7H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
FUBAIFGLJYIPHO-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=CC=C1)C(C)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


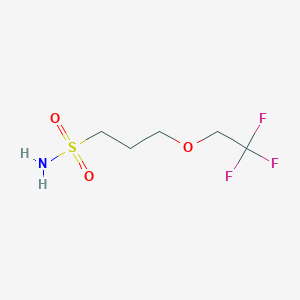
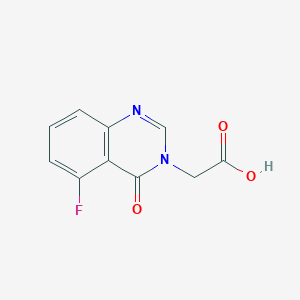
![2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid](/img/structure/B13475572.png)
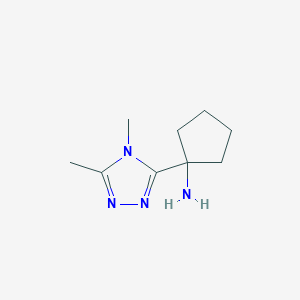
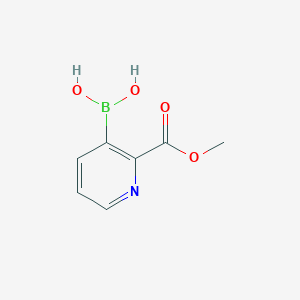
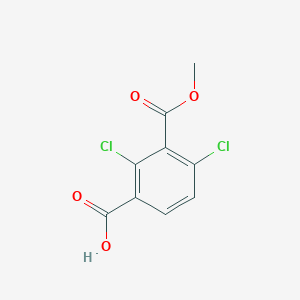
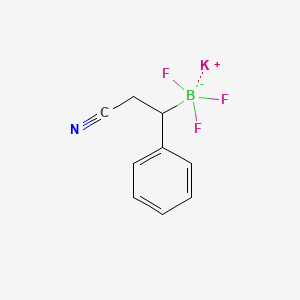
![rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclohexyl]carbamate](/img/structure/B13475598.png)
![6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13475601.png)
![[1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride](/img/structure/B13475614.png)
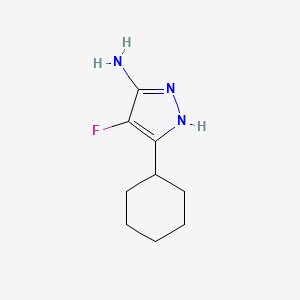
![rac-(1R,5R,6S)-1-(methoxymethyl)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13475626.png)
